4-Iodo-2,6-dimethylaniline
Overview
Description
4-Iodo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms at the 4th position and the 2nd and 6th positions are replaced by an iodine atom and two methyl groups, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
4-Iodo-2,6-dimethylaniline is primarily used as a building block in synthetic chemistry . It doesn’t have a specific biological target, but its chemical properties make it a valuable tool in the synthesis of various complex organic compounds.
Mode of Action
The compound is often used in aromatic iodination reactions . In these reactions, the iodine atom on the this compound molecule can form bonds with other molecules, facilitating the synthesis of more complex structures .
Pharmacokinetics
Like other aromatic amines, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized in the liver, and excreted in urine .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound can be sensitive to temperature, solvent, and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2,6-dimethylaniline can be synthesized through an aromatic iodination reaction. One common method involves the use of molecular iodine in combination with other reagents. For instance, 2,6-dimethylaniline can be reacted with iodine in the presence of diethyl ether and sodium carbonate to yield this compound . The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as the purification of the crude product through extraction and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Scientific Research Applications
4-Iodo-2,6-dimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of materials with specific electronic and optical properties
Comparison with Similar Compounds
2,6-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 4-Iodo-2,6-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Properties
IUPAC Name |
4-iodo-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJSUOOEBCCLNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299250 | |
Record name | 4-Iodo-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-53-8 | |
Record name | 4-Iodo-2,6-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4102-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 128900 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004102538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4102-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodo-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4-iodo-2,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Q1: What is the structure of 4-Iodo-2,6-dimethylaniline and how is it characterized?
A1: this compound (C8H10IN) is an aromatic amine. [, ] It is characterized by a benzene ring with an amine group (-NH2) at position 1, an iodine atom (I) at position 4, and two methyl groups (-CH3) at positions 2 and 6. [, ] The structure has been confirmed using various techniques, including melting point determination, infrared spectroscopy (IR), and 1H nuclear magnetic resonance spectroscopy (1HNMR). [, ] Additionally, X-ray crystallography revealed that the iodine, nitrogen, and methyl carbon atoms all lie in the plane of the benzene ring. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized by reacting 2,6-dimethylaniline with iodine in ethyl acetate, using sodium percarbonate as the oxidant. [] This reaction is typically carried out at a temperature of 45-50 °C for 1 hour and yields around 42.5% of the desired product. []
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